N,N'-Bis(1-phenylethyl)terephthalamide

Description

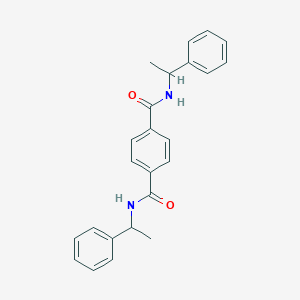

N,N'-Bis(1-phenylethyl)terephthalamide is a terephthalamide derivative featuring 1-phenylethyl substituents on the amide nitrogens. The terephthalamide backbone consists of a terephthalic acid core (1,4-benzenedicarboxylic acid) linked via amide bonds. The 1-phenylethyl groups introduce steric bulk and aromaticity, which likely enhance hydrophobicity, thermal stability, and π-π stacking interactions compared to smaller or polar substituents.

Properties

CAS No. |

15088-27-4 |

|---|---|

Molecular Formula |

C24H24N2O2 |

Molecular Weight |

372.5g/mol |

IUPAC Name |

1-N,4-N-bis(1-phenylethyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C24H24N2O2/c1-17(19-9-5-3-6-10-19)25-23(27)21-13-15-22(16-14-21)24(28)26-18(2)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

MYEYHWWQCKHFML-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

Terephthalamides are modular systems where substituents dictate properties. Key analogs include:

N,N′-Bis(2-hydroxyethyl)terephthalamide (BHET)

- Substituents : 2-hydroxyethyl groups.

- Molecular Weight : 252.27 g/mol .

- Properties : Hydrophilic due to hydroxyl groups; enhances polymer crystallization (e.g., in poly(L-lactide) fibers) .

- Applications : Used as a nucleating agent in biopolymers and rubber additives .

N,N′-Bis(4-pyridinyl)-terephthalamide (bpta)

- Substituents : 4-pyridinyl groups.

- Properties : Metal-coordinating ability; forms 2D/3D metal-organic frameworks (MOFs) with catalytic applications .

- Applications : MOF synthesis for gas storage, catalysis, and sensing .

N,N′-Bis(4-aminophenyl)-terephthalamide (APTA)

- Substituents: 4-aminophenyl groups.

- Properties : High thermal stability (used in polyamide-imide films); tensile strength >500 MPa .

- Applications : High-performance films for electronics and aerospace .

N,N′-Bis-(p-methoxyphenyl)terephthalamide

- Substituents : p-methoxyphenyl groups.

- Molecular Weight : 376.41 g/mol .

- Properties : ΔfH° (gas phase) = -320 ± 9.2 kJ/mol; methoxy groups enhance solubility in organic solvents .

- Applications : Thermochemical studies and polymer precursors.

N,N′-Diglucosylterephthalamide

- Substituents : Glucosyl groups.

- Properties : Hydrophilic, bioactive; designed for β-lactose presentation in glycoclusters .

- Applications : Lectin inhibition assays and glycobiology studies .

Comparative Analysis

*Calculated based on substituent masses.

Key Findings

- Solubility : Polar substituents (e.g., hydroxyethyl in BHET) improve water compatibility, while aromatic groups (e.g., 1-phenylethyl, methoxyphenyl) enhance organic solvent solubility .

- Thermal Behavior : Bulky substituents (e.g., 1-phenylethyl) likely increase melting points and thermal stability due to restricted molecular motion .

- Functionality: Pyridinyl and amino groups enable coordination chemistry (MOFs, films), whereas glucosyl groups impart bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.